Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-
CAS No.: 651749-10-9
Cat. No.: VC20330679
Molecular Formula: C16H13FN2O3
Molecular Weight: 300.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651749-10-9 |
|---|---|
| Molecular Formula | C16H13FN2O3 |
| Molecular Weight | 300.28 g/mol |
| IUPAC Name | 3-[3-(3-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C16H13FN2O3/c17-12-4-2-6-14(10-12)19-8-7-18(16(19)22)13-5-1-3-11(9-13)15(20)21/h1-6,9-10H,7-8H2,(H,20,21) |
| Standard InChI Key | KDJWIHXRTPFLLR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)N1C2=CC(=CC=C2)F)C3=CC=CC(=C3)C(=O)O |
Introduction
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- is a complex organic compound that combines a benzoic acid moiety with an imidazolidinone ring and a fluorophenyl substituent. This unique structure imparts specific chemical and biological properties, making it of interest in medicinal chemistry and materials science. The compound's molecular formula is C16H13FN2O3, and its CAS number is 651749-10-9.
Biological Activity and Applications
The biological activity of this compound is influenced by its unique structure. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring may form hydrogen bonds with amino acid residues, modulating enzyme activity or receptor binding. This suggests potential applications in pharmaceuticals, particularly in drug development targeting specific biological pathways.
Potential Applications
| Field of Application | Description |
|---|---|
| Pharmaceuticals | Potential therapeutic applications due to its ability to interact with biological targets. |
| Materials Science | Its stability and reactivity profile make it suitable for various materials applications. |
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- | C16H13FN2O3 | Fluorophenyl group enhances reactivity and biological interactions. |
| Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]- | Not specified | Features a fluorinated pyridine, enhancing biological activity. |
| Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- | Not specified | Contains a fluorinated phenyl group, contributing to its chemical properties. |
Future Research Directions
Future research should focus on elucidating the detailed mechanism of action of benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- and exploring its potential therapeutic applications. This could involve in-depth interaction studies with biological targets and further optimization of its synthesis to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume